Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate
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Overview
Description
AH 19437 is a prostanoid receptor.
Scientific Research Applications
Synthesis Applications
Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate has been involved in various synthesis applications. For instance, it has been used in the synthesis of new pyrimidine and pyrimidine-like derivatives, which are structurally similar to glutamate (Flores et al., 2013). Additionally, its derivatives have been synthesized for the evaluation of antiplatelet activities, particularly in the context of ADP-induced platelet aggregation (Morris et al., 1993).
Biological Evaluation
It has also been used in biological evaluations, such as in the synthesis of morphine fragments for potential medical applications (Chen‐Yu Cheng et al., 1997). This demonstrates its versatility in the synthesis of compounds with potential pharmacological benefits.
Material Science
In the field of material science, this compound has contributed to the preparation of polymers with unique properties. For instance, it was used in the synthesis of star-branched polymers with cyclotriphosphazene cores, showcasing its utility in advanced polymer synthesis (Chang et al., 1994).
Insecticide Development
Moreover, derivatives of this compound have been explored for their insecticidal properties, particularly against aphids, demonstrating its potential application in agricultural sciences (Bakhite et al., 2014).
properties
CAS RN |
74480-27-6 |
---|---|
Product Name |
Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate |
Molecular Formula |
C24H33NO5 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-phenylmethoxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H33NO5/c1-28-23(27)12-8-3-2-7-11-20-22(30-18-19-9-5-4-6-10-19)17-21(26)24(20)25-13-15-29-16-14-25/h2,4-7,9-10,20,22,24H,3,8,11-18H2,1H3/b7-2-/t20-,22-,24+/m0/s1 |
InChI Key |
PVCQTYFGMDYGPQ-ICQAIBQQSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1N2CCOCC2)OCC3=CC=CC=C3 |
SMILES |
COC(=O)CCCC=CCC1C(CC(=O)C1N2CCOCC2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(=O)C1N2CCOCC2)OCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AH 19437 AH-19437 methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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